4-Azido-1-butanesulfinyl Chloride
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Overview
Description
4-Azido-1-butanesulfinyl Chloride is an organic compound that features both an azido group (-N₃) and a sulfinyl chloride group (-SOCl)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an alkyl halide reacts with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually require mild temperatures to avoid decomposition of the azide group.
Industrial Production Methods
Industrial production of 4-Azido-1-butanesulfinyl Chloride may involve continuous-flow processes to ensure safety and efficiency. The use of automated systems can help in handling the potentially hazardous azide intermediates, minimizing the risk of explosions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-butanesulfinyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of copper catalysts for Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
4-Azido-1-butanesulfinyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-1-butanesulfinyl Chloride involves the reactivity of the azido group and the sulfinyl chloride group. The azido group acts as a nucleophile in substitution reactions and can be reduced to form amines. The sulfinyl chloride group can undergo nucleophilic attack, leading to the formation of sulfinyl derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfinyl chloride group, which enhances the electrophilicity of the carbon atom bonded to it .
Comparison with Similar Compounds
Similar Compounds
4-Azidobutane: Lacks the sulfinyl chloride group, making it less reactive in certain nucleophilic substitution reactions.
1-Butanesulfinyl Chloride: Lacks the azido group, limiting its applications in cycloaddition and bioorthogonal chemistry.
Azidomethyl Sulfinyl Chloride: Similar structure but with different reactivity due to the position of the azido group.
Uniqueness
4-Azido-1-butanesulfinyl Chloride is unique due to the presence of both the azido and sulfinyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
Properties
Molecular Formula |
C4H8ClN3OS |
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Molecular Weight |
181.65 g/mol |
IUPAC Name |
4-azidobutane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H8ClN3OS/c5-10(9)4-2-1-3-7-8-6/h1-4H2 |
InChI Key |
VDHPRKZJVOJMPL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
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